1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one
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Description
“1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” is a chemical compound with the Inchi Code 1S/C17H18OS/c1-13-3-7-15(8-4-13)17(18)11-12-19-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 .
Synthesis Analysis
While specific synthesis methods for “1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” were not found, a related compound, 1,3 and 1,4-bis [5- (R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives, were synthesized by the reaction of isophthalic and terephthalic acid hydrazides with methyl and aryl isothiocyanates, followed by base-catalyzed cyclization and alkylation of the resulting bis-triazolethiols with alkyl bromides .Molecular Structure Analysis
The molecular formula of “1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” is C17H18OS . The exact mass is 238.13600 and the average mass is 238.32400 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” are not fully available. The molecular weight is 238.32400 .Scientific Research Applications
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Chemical Synthesis
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Transition-Metal Catalysis
- Application : The compound has been used in the synthesis of highly sterically-hindered cyclic (alkyl) (amino)carbenes (CAACs). These CAACs have gained major attention as strongly electron-rich carbon analogues of NHCs (N-heterocyclic carbene) with broad applications in both industry and academia .
- Method of Application : The synthesis involves a merger of CAAC ligands with highly-hindered IPr*. The efficient synthesis, electronic characterization, and application in model Cu-catalyzed hydroboration of alkynes is described .
- Results or Outcomes : The ligands are strongly electron-rich, bulky, and flexible around the N-Ar wingtip. The availability of various IPr* and CAAC templates offers a significant potential to expand the existing arsenal of NHC ligands to electron-rich bulky architectures with critical applications in metal stabilization and catalysis .
properties
IUPAC Name |
1,3-bis[(4-methylphenyl)sulfanyl]propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS2/c1-13-3-7-16(8-4-13)19-11-15(18)12-20-17-9-5-14(2)6-10-17/h3-10H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVGFCQZWZWILS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)CSC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one |
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